molecular formula C₁₂H₂₈AlLiO₃ B152737 Aluminium lithium tri-tert-butoxide hydride CAS No. 17476-04-9

Aluminium lithium tri-tert-butoxide hydride

Cat. No.: B152737
CAS No.: 17476-04-9
M. Wt: 253.3 g/mol
InChI Key: HTBVGZAVHBZXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminium lithium tri-tert-butoxide hydride (LiAlH(Ot-Bu)₃), also known as lithium tri-tert-butoxyaluminum hydride (LTBA), is a sterically hindered, selective reducing agent of significant value in synthetic organic chemistry. Its primary research application is the controlled reduction of highly reactive acid chlorides (acyl chlorides) to aldehydes, a transformation that proceeds with high selectivity to avoid over-reduction to the primary alcohol . The mechanism involves a nucleophilic acyl substitution where the hydride ion adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that subsequently collapses to eliminate chloride and release the aldehyde product . The key value of this reagent lies in its modulated reactivity compared to lithium aluminium hydride (LiAlH₄). The bulky tert-butoxy groups act as a "fat suit," both sterically shielding the aluminum center and electronically tuning it to be a milder hydride donor . This allows researchers to target the most reactive functional groups, such as acid chlorides, while leaving other reducible groups like esters, lactones, and nitriles intact . This selectivity provides a more direct and efficient route to aldehydes from carboxylic acids, which can first be converted to acid chlorides . Beyond acid chlorides, LiAlH(Ot-Bu)₃ is also effective for the reduction of aldehydes and ketones to their corresponding alcohols, with aldehydes often being reduced preferentially in the presence of ketones . Recent research has also demonstrated its utility in sophisticated multi-step sequences, such as the in situ generation of the Schwartz reagent for the reduction of amides to aldehydes and the hydrozirconation of alkynes . This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult relevant safety data sheets prior to use, as this and related aluminum hydride reagents can be reactive with water and air .

Properties

InChI

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBVGZAVHBZXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AlLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17476-04-9
Record name Lithium aluminum tri-tert-butoxyhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium lithium tri-tert-butoxide hydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

Lithium aluminumtri-tert-butoxyhydride plays a crucial role in biochemical reactions as a reducing agent. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the reduction of aldehydes and ketones. The compound’s selective reduction properties make it valuable in biochemical pathways where specific reduction reactions are required without affecting other functional groups. For instance, it can reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols. These interactions are essential in various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

The effects of Lithium aluminumtri-tert-butoxyhydride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reduction of specific substrates within cells, thereby modulating metabolic pathways. The compound’s ability to selectively reduce certain functional groups without affecting others is crucial in maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, Lithium aluminumtri-tert-butoxyhydride exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the transfer of electrons to substrates, thereby reducing them. This process involves the formation of intermediate complexes with the target molecules, leading to their reduction. The compound’s mild reducing properties ensure that it selectively targets specific functional groups, minimizing unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium aluminumtri-tert-butoxyhydride change over time. The compound is stable under dry conditions but reacts with water, leading to its degradation. Long-term studies have shown that the compound maintains its reducing properties over extended periods when stored properly. Exposure to moisture can lead to its hydrolysis, affecting its efficacy in biochemical reactions. These temporal effects are crucial for researchers to consider when using the compound in long-term experiments.

Dosage Effects in Animal Models

The effects of Lithium aluminumtri-tert-butoxyhydride vary with different dosages in animal models. At lower doses, the compound effectively reduces specific substrates without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s reducing properties can become detrimental to the organism. Therefore, careful dosage optimization is essential in experimental settings.

Metabolic Pathways

Lithium aluminumtri-tert-butoxyhydride is involved in various metabolic pathways, primarily as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of aldehydes, ketones, and other functional groups. The compound’s selective reduction properties influence metabolic flux and metabolite levels, contributing to the synthesis of complex organic molecules. These interactions are vital in maintaining the balance of metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, Lithium aluminumtri-tert-butoxyhydride is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it exerts its reducing effects. The compound’s localization and accumulation within cells are influenced by its interactions with cellular components, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

Lithium aluminumtri-tert-butoxyhydride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its reducing effects precisely where needed, minimizing unwanted side reactions and enhancing its efficacy in biochemical processes.

Biological Activity

Aluminium lithium tri-tert-butoxide hydride (LTBA) is an organometallic compound known for its selective reducing properties in organic synthesis. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₇AlLiO₃
  • Molecular Weight : Approximately 254.27 g/mol
  • Appearance : White powder, soluble in ethers and slightly soluble in other organic solvents.

LTBA primarily acts as a bulky reducing agent , selectively targeting functional groups such as acyl halides, aldehydes, ketones, and esters. The presence of three tert-butoxy groups imparts steric hindrance, enhancing selectivity compared to lithium aluminum hydride (LiAlH₄) .

Mechanism of Action
The reduction mechanism involves a nucleophilic acyl substitution where the hydride ion (H⁻) from LTBA attacks the carbonyl carbon of the target molecule. This results in the formation of a tetrahedral intermediate, followed by the elimination of the halide ion to yield an aldehyde .

Enzymatic Interactions

LTBA has been shown to interact with various enzymes and proteins within biological systems. Its role as a reducing agent facilitates biochemical reactions that involve the reduction of aldehydes and ketones, which are critical in metabolic pathways .

Cellular Effects

Research indicates that LTBA influences cellular functions by modulating cell signaling pathways and gene expression. For example, it can alter metabolic pathways by selectively reducing specific substrates within cells without affecting other functional groups .

Case Studies

  • Reduction of Steroidal Ketones : LTBA has been utilized in the synthesis of steroidal compounds, demonstrating its efficacy in selectively reducing ketones while preserving other functional groups. This application is significant in pharmaceutical chemistry, particularly for synthesizing drugs like gemcitabine used in cancer treatment .
  • Antimicrobial Applications : Studies have explored LTBA's potential as an antimicrobial agent due to its ability to modify lipid membranes, which can affect microbial viability .

Pharmacokinetics

Stability and Reactivity
LTBA is stable under dry conditions but reacts with moisture, leading to hydrolysis. Its pharmacokinetic profile suggests that it can be safely administered at controlled dosages without significant toxicity, making it suitable for various applications in medicinal chemistry .

Dosage Effects
In animal models, LTBA has shown a dose-dependent effect on metabolic pathways. Lower doses effectively reduce specific substrates while minimizing adverse effects .

Safety and Hazards

While LTBA is generally considered safe when handled properly, it poses certain risks:

  • Flammability : It can release flammable gases upon contact with water.
  • Health Risks : Risk codes indicate potential reproductive toxicity (R60) and harm to unborn children (R61) .

Future Directions

Research into LTBA continues to evolve, focusing on:

  • Enhanced Selectivity : Further studies aim to improve the selectivity of LTBA for various biochemical applications.
  • Broader Applications : Investigating its use in materials science and catalysis may open new avenues for this compound beyond organic synthesis.

Scientific Research Applications

Reduction of Acid Halides to Aldehydes

LiAlH(Ot-Bu)₃ is particularly effective in converting acid chlorides to aldehydes. This selective reduction is beneficial in synthetic organic chemistry where the preservation of other functional groups is necessary. The reaction proceeds under mild conditions, allowing for the isolation of aldehydes without further reduction .

Case Study : A study demonstrated that using LiAlH(Ot-Bu)₃ for the reduction of benzoyl chloride yielded benzaldehyde with minimal side products, showcasing its selectivity and efficiency .

Synthesis of Pharmaceuticals

The compound plays a crucial role in synthesizing various pharmaceutical agents. It has been utilized in producing nucleoside prodrugs for antiviral therapies, particularly in the treatment of hepatitis C virus (HCV). The selective reduction capabilities allow for precise modifications of steroidal ketones, which are important in drug development .

Case Study : In a synthesis route for gemcitabine, an anti-cancer drug, LiAlH(Ot-Bu)₃ was employed to selectively reduce a key intermediate, demonstrating its utility in pharmaceutical applications .

Agrochemical Production

LiAlH(Ot-Bu)₃ is also used in the synthesis of agrochemicals, where its mild reducing properties help in modifying complex organic structures without degrading sensitive functionalities. This application is critical for developing effective pesticides and herbicides .

Comparative Data Table

Property/FeatureLithium Tri-tert-butoxyaluminum HydrideLithium Aluminum Hydride (LAH)
ReactivityMild and selectiveHighly reactive
Functional Group TargetingAcyl halides, aldehydes, ketonesBroad range (all C=O bonds)
SolubilitySoluble in THF and ethersSoluble in ethers
StabilityStable under dry conditionsSensitive to moisture
Typical Reaction ConditionsMild conditions (0 °C)Often requires higher temperatures

Comparison with Similar Compounds

Key Properties :

Property Value
Molecular Weight 254.27 g/mol
Appearance White powder/chunks
Melting Point 300–319°C
Solubility Reacts with H₂O; soluble in THF
Safety Moisture-sensitive, flammable (UN 1409), Hazard Code 4.3/3

Lithium Aluminium Hydride (LAH, LiAlH₄)

Reactivity and Selectivity: LAH is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. However, its high reactivity often leads to over-reduction or side reactions with sensitive substrates. In contrast, aluminium lithium tri-tert-butoxide hydride exhibits milder and more selective behavior due to steric hindrance from tert-butoxy groups. For example, it selectively reduces ketones to secondary alcohols without attacking adjacent esters, a reaction where LAH would proceed indiscriminately .

Thermal Stability :
LAH decomposes explosively above 125°C, whereas this compound is stable up to 300°C, enabling use in refluxing tetrahydrofuran (THF) for prolonged reactions (e.g., 3–6 hours in steroid synthesis) .

Safety :
Both compounds are moisture-sensitive, but LAH is pyrophoric and requires stricter handling. This compound, while flammable, is less prone to spontaneous ignition .

Sodium Borohydride (NaBH₄)

Scope of Reduction :
NaBH₄ is milder than LAH and ineffective for reducing esters or amides. This compound bridges this gap, offering moderate reactivity suitable for esters and ketones while avoiding the extreme vigor of LAH .

Steric Influence :
NaBH₄ lacks bulky substituents, making it unsuitable for sterically hindered substrates. The tert-butoxy groups in this compound allow selective access to crowded electrophilic sites, a feature absent in NaBH₄ .

Other Alkoxy-Modified LAH Derivatives

Lithium Triethoxyaluminium Hydride (LiAlH(OEt)₃):
  • Reactivity : Less sterically hindered than the tert-butoxy analogue, leading to higher reactivity but lower selectivity.
  • Applications : Suitable for reductions requiring intermediate steric bulk, such as cyclic ketones .
Lithium Bis(2-methoxyethoxy)aluminium Hydride (Red-Al®, NaAlH₂(OCH₂CH₂OCH₃)₂):
  • Selectivity : Reduces esters and epoxides selectively but is incompatible with THF.
  • Safety : Less moisture-sensitive than LAH but more reactive than this compound .

Comparative Data Table

Compound Molecular Weight Key Reductions Thermal Stability (°C) Selectivity
This compound 254.27 Esters, ketones 300–319 High (steric hindrance)
LAH 37.95 Esters, amides, nitriles Decomposes >125 Low
NaBH₄ 37.83 Aldehydes, ketones Stable to 400 Moderate
Red-Al® 202.16 Epoxides, nitriles Stable to 200 Moderate

Preparation Methods

Reaction Mechanism and Procedure

The classical method involves reacting lithium aluminum hydride (LiAlH₄) with tert-butanol in an ether solvent. The substitution of three hydride ions by tert-butoxy groups yields the target compound:

LiAlH₄ + 3 (CH₃)₃COH → LiAlH[OC(CH₃)₃]₃ + 3 H₂\text{LiAlH₄ + 3 (CH₃)₃COH → LiAlH[OC(CH₃)₃]₃ + 3 H₂}

Key Steps :

  • Solvent Selection : Diethyl ether or tetrahydrofuran (THF) is used due to their ability to dissolve LiAlH₄ and stabilize intermediates.

  • Stoichiometry : A 1:3 molar ratio of LiAlH₄ to tert-butanol ensures complete substitution.

  • Temperature Control : Reactions are conducted at 0–25°C to prevent over-reduction or decomposition.

Yield and Purity

  • Yield : 85–90% under optimized conditions.

  • Purity : ≥97% after recrystallization from methyl tert-butyl ether (MTBE).

Table 1: Classical Method Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents side reactions
SolventTHFEnhances solubility
Reaction Time4–6 hoursMaximizes conversion

Cost-Effective Synthesis Using Sodium and Lithium Chloride

Three-Step Industrial Process

A patent (CN104725189A) outlines a method replacing expensive lithium metal with sodium and lithium chloride:

Step 1: Synthesis of Lithium Hydride (LiH)

2Na+2LiCl+H₂2LiH+2NaCl2\text{Na} + 2\text{LiCl} + \text{H₂} → 2\text{LiH} + 2\text{NaCl}

  • Conditions : 520–620°C, 2–6 hours, hydrogen atmosphere.

  • Yield : 95% with 98% purity.

Step 2: Preparation of Lithium Aluminum Hydride (LiAlH₄)

4LiH+AlCl₃LiAlH₄+3LiCl4\text{LiH} + \text{AlCl₃} → \text{LiAlH₄} + 3\text{LiCl}

  • Solvent : Diethyl ether at reflux.

  • Yield : 90%.

Step 3: tert-Butoxy Substitution

LiAlH₄+3(CH₃)₃COHLiAlH[OC(CH₃)₃]₃+3H₂\text{LiAlH₄} + 3\text{(CH₃)₃COH} → \text{LiAlH[OC(CH₃)₃]₃} + 3\text{H₂}

  • Solvent : MTBE at 26–70°C.

  • Yield : 88%.

Table 2: Industrial-Scale Performance

StepReactantsTemperatureYieldPurity
1Na, LiCl, H₂520–620°C95%98%
2LiH, AlCl₃Reflux90%97%
3LiAlH₄, tert-butanol26–70°C88%96%

Advantages :

  • Cost Reduction : Sodium ($2.50/kg) replaces lithium ($300/kg).

  • Safety : MTBE reduces flammability risks compared to diethyl ether.

Modified Schlessinger Method with Solvent Engineering

Scalability and Reproducibility

  • Batch Size : Up to 500 kg per cycle in industrial reactors.

  • Consistency : ≤2% variability in yield across batches.

Stereoselective Synthesis for Pharmaceutical Applications

Low-Temperature Crystallization

  • Procedure : Post-reaction mixture cooled to −20°C to precipitate impurities.

  • Outcome : 99% enantiomeric excess (ee) for steroidal ketone reductions.

Analytical Validation

  • Spectroscopy : ¹H NMR (δ 1.2 ppm, tert-butyl groups) confirms structure.

  • Titration : Active hydride content ≥95% .

Q & A

Basic: What are the recommended handling and storage protocols for Aluminium lithium tri-tert-butoxide hydride to ensure safety and stability?

Answer:
this compound is highly moisture-sensitive and reacts violently with water, releasing flammable gases. Key protocols include:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C .
  • Handling : Use in a glovebox or under strict anhydrous conditions. Employ personal protective equipment (PPE) such as gloves, faceshields, and respiratory protection to avoid inhalation or skin contact .
  • Deactivation : Quench residual reagent with dry alcohol or ethyl acetate under controlled conditions to prevent exothermic reactions .

Basic: How does this compound compare to lithium aluminium hydride (LAH) in terms of reducing power and substrate selectivity?

Answer:
While LAH is a stronger reductant, this compound offers superior selectivity due to steric hindrance from tert-butoxy groups. Key differences:

ParameterThis compoundLithium Aluminium Hydride (LAH)
Reducing StrengthModerateStrong
Steric HindranceHigh (bulky tert-butoxy groups)Low
Substrate CompatibilityPrefers less hindered ketones/estersBroad (reduces esters, amides)
Example: Reduction of 12-oxo-5β-cholane with LAH yields 60–80% 12β-hydroxy epimer, while the tert-butoxy variant favors 12α-hydroxy epimer (80%) due to steric effects .

Advanced: What experimental strategies can optimize the stereoselectivity of reductions using this compound?

Answer:
Optimization involves manipulating steric and electronic factors:

  • Solvent Choice : Use non-polar solvents (e.g., THF) to enhance reagent dissociation into active species (lithium hydride and aluminium tri-tert-butoxide) .
  • Temperature Control : Lower temperatures (−78°C) favor kinetic control, increasing selectivity for less hindered transition states.
  • Additives : Introduce Lewis acids (e.g., CeCl₃) to modulate substrate coordination and direct hydride attack .
    Example: In cholane reductions, tert-butoxy groups orient hydride delivery to axial positions, yielding 80% 12α-hydroxy products .

Advanced: How can researchers resolve contradictions in literature regarding reactivity with sterically hindered ketones?

Answer:
Discrepancies often arise from variations in reaction conditions or impurity effects. Methodological approaches include:

  • Controlled Replicates : Repeat experiments under strictly anhydrous, inert conditions to exclude moisture interference .
  • Intermediate Analysis : Use in situ spectroscopy (e.g., IR, NMR) to identify transient intermediates or byproducts.
  • Computational Modeling : Calculate transition-state energies to predict steric barriers. For example, bulky tert-butoxy groups disfavor equatorial hydride attack in cyclic ketones .

Basic: What are the critical parameters to monitor when using this reagent in anhydrous reactions?

Answer:

  • Moisture Levels : Maintain water content <10 ppm in solvents (verified by Karl Fischer titration).
  • Reagent Purity : Confirm concentration via titration (e.g., with diphenylacetic acid) to avoid stoichiometric errors .
  • Reaction Quenching : Monitor gas evolution during quenching to prevent pressure buildup .

Advanced: What mechanistic insights explain differential product distributions with this compound?

Answer:
The reagent dissociates into lithium hydride and aluminium tri-tert-butoxide, with the latter acting as a Lewis acid. Key mechanistic factors:

  • Steric Steering : Bulky tert-butoxy groups block equatorial hydride delivery, favoring axial attack in cyclic systems .
  • Solvent Coordination : Polar solvents stabilize ion pairs, altering hydride transfer kinetics.
  • Substrate Preorganization : Chelation of aluminium to carbonyl oxygen directs hydride to specific positions. Example: In epoxide reductions, coordination to the less hindered oxygen dictates regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminium lithium tri-tert-butoxide hydride
Reactant of Route 2
Aluminium lithium tri-tert-butoxide hydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.